molecular formula C13H14N2O2 B11875764 2-Ethoxy-6-(2-methoxyphenyl)pyrazine CAS No. 1333222-38-0

2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Cat. No.: B11875764
CAS No.: 1333222-38-0
M. Wt: 230.26 g/mol
InChI Key: LFEJYIURKIUVOY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(2-methoxyphenyl)pyrazine is a chemical compound with the CAS Number 1333222-38-0 . It is supplied for use in laboratory and research applications. Pyrazine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of reported pharmacological activities in scientific literature. Compounds based on the pyrazine core have been investigated for various potential applications, including as kinase inhibitors , antibacterial agents , and antiviral agents . The 2,6-disubstituted pyrazine scaffold, in particular, has been identified as a potent chemotype for the inhibition of targets like Casein Kinase 2 (CSNK2A) . The specific research applications and biological profile of this compound are an active area of investigation, and researchers are encouraged to consult the latest scientific literature for detailed studies. Handling and Safety: For specific hazard information, please refer to the Safety Data Sheet (SDS). Important Notice: This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333222-38-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-6-(2-methoxyphenyl)pyrazine

InChI

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-11(15-13)10-6-4-5-7-12(10)16-2/h4-9H,3H2,1-2H3

InChI Key

LFEJYIURKIUVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=CC=C2OC

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 6 2 Methoxyphenyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established. Although experimental spectra for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine are not publicly documented, its expected spectral features can be reliably predicted.

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The two protons on the pyrazine (B50134) ring are expected to appear as singlets or doublets in the downfield aromatic region, typically between 8.0 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The four protons of the ortho-substituted methoxyphenyl ring would generate a more complex multiplet pattern in the 6.9-7.8 ppm range. The ethoxy group should produce a characteristic quartet for the methylene (B1212753) (-OCH₂) protons at approximately 4.4 ppm, coupled to the adjacent methyl protons, which in turn would appear as a triplet around 1.4 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to be a sharp singlet at approximately 3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazine ring are expected in the 140-165 ppm range. The carbons of the methoxyphenyl ring would resonate between 110 and 160 ppm, with the carbon atom bearing the methoxy group appearing around 157 ppm and the carbon attached to the pyrazine ring also being significantly downfield. The methylene carbon of the ethoxy group is predicted to be around 62 ppm, while the methoxy carbon should appear near 56 ppm. nih.gov The terminal methyl carbon of the ethoxy group would be the most upfield signal, at approximately 15 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H8.0 - 8.5Singlet / DoubletN/A
Pyrazine-H8.0 - 8.5Singlet / DoubletN/A
Methoxyphenyl-H6.9 - 7.8Multiplet~7-8
-OCH₂CH₃~4.4Quartet~7
-OCH₃~3.9SingletN/A
-OCH₂CH₃~1.4Triplet~7

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrazine C-O160 - 165
Pyrazine C-Ar150 - 155
Pyrazine CH135 - 145
Methoxyphenyl C-O155 - 160
Methoxyphenyl C-Pyrazine125 - 130
Methoxyphenyl CH110 - 132
-OCH₂CH₃~62
-OCH₃~56
-OCH₂CH₃~15

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. wikipedia.org These two methods are complementary; FT-IR is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar, symmetric bonds. acs.org

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the ethoxy and methoxy groups would be observed in the 2850-2980 cm⁻¹ region. nist.gov The pyrazine and benzene (B151609) ring C=C and C=N stretching vibrations would produce a series of sharp bands in the 1400-1610 cm⁻¹ region. researchgate.net Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ethers are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. uwosh.edu The out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region would be indicative of the substitution patterns on both aromatic rings.

The Raman spectrum would also show the aromatic ring vibrations, with the symmetric ring breathing modes often being particularly strong. The C-H stretching and bending vibrations would also be present. The complementarity of the techniques would be evident in the relative intensities of the various C-O-C stretching modes.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique (Expected Intensity)
Aromatic C-H Stretch3000 - 3100FT-IR (Medium), Raman (Strong)
Aliphatic C-H Stretch2850 - 2980FT-IR (Strong), Raman (Strong)
Aromatic C=C / C=N Stretch1400 - 1610FT-IR (Strong), Raman (Strong)
Asymmetric C-O-C Stretch~1250FT-IR (Strong), Raman (Medium)
Symmetric C-O-C Stretch~1030FT-IR (Medium), Raman (Weak)
Aromatic C-H Out-of-Plane Bend750 - 900FT-IR (Strong), Raman (Weak)

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₄N₂O₂), the expected monoisotopic mass is approximately 230.11 Da.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z 230. This radical cation would then undergo a series of fragmentation reactions, generating a unique mass spectrum. Plausible fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ethoxy moiety would result in a fragment ion at [M-29]⁺ (m/z 201).

Loss of an ethylene (B1197577) molecule (C₂H₄): A rearrangement reaction could lead to the loss of a neutral ethylene molecule from the ethoxy group, yielding a fragment at [M-28]⁺˙ (m/z 202).

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy moiety would produce an ion at [M-15]⁺ (m/z 215).

Ortho Effect: The presence of the ortho-methoxy group on the phenyl ring could lead to specific fragmentation pathways involving interaction with the adjacent pyrazine ring, potentially leading to the loss of a methoxy radical (•OCH₃) to form a stable cyclic ion. maps.org

Cleavage of the pyrazine-phenyl bond: This would lead to fragments corresponding to the individual ring systems.

Predicted Mass Spectrometry Fragments for this compound (EI)

Predicted m/zProposed Fragment Identity
230[M]⁺˙ (Molecular Ion)
215[M - CH₃]⁺
201[M - C₂H₅]⁺
202[M - C₂H₄]⁺˙
199[M - OCH₃]⁺
121[C₇H₅O-CH₂]⁺ or similar
108[C₇H₈O]⁺˙ (methoxyphenyl fragment)

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsion angles. To date, no crystal structure for this compound has been deposited in crystallographic databases.

If a suitable single crystal were obtained, a crystallographic analysis would elucidate the molecule's conformation. It is likely that the molecule is not perfectly planar due to steric hindrance between the ortho-methoxy group and the pyrazine ring, which would force the two ring systems to be twisted relative to each other. The analysis would also reveal the nature of the intermolecular interactions that govern the crystal packing. Potential supramolecular interactions could include C–H⋯N hydrogen bonds involving the pyrazine nitrogen atoms, C–H⋯O interactions with the ether oxygen atoms, and offset π–π stacking between the aromatic pyrazine and phenyl rings. nih.govnih.gov Such interactions are crucial for understanding the material's solid-state properties.

Typical Parameters Determined by X-ray Crystallography

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angle between two planes, indicating molecular conformation.
Supramolecular InteractionsDetails of hydrogen bonding, π-stacking, and other non-covalent forces.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. No specific published methods for this compound are available, but standard approaches can be outlined.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing this compound due to its likely volatility. The sample would be injected into a gas chromatograph, where it would be vaporized and passed through a capillary column (e.g., a non-polar DB-5ms or a polar SUPELCOWAX column) that separates compounds based on their boiling points and interactions with the stationary phase. sigmaaldrich.comscispace.com The retention time would be a characteristic property of the compound under specific conditions. The separated compound would then enter the mass spectrometer for identification, as described in section 3.3. This technique is highly effective for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, especially for compounds that may not be sufficiently volatile or thermally stable for GC. A reversed-phase HPLC method would likely be effective. This would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column using a UV detector, likely set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). The area of the resulting peak is proportional to the concentration, allowing for accurate quantification of purity.

Summary of Chromatographic Techniques for Analysis

TechniquePrincipleTypical ApplicationExpected Outcome
GC-MSSeparation based on volatility and polarity, followed by mass-based detection.Purity assessment, identification of volatile impurities.A chromatogram with a major peak at a specific retention time, and a corresponding mass spectrum confirming the molecular weight and structure.
HPLC-UVSeparation based on polarity and partitioning between mobile and stationary phases.High-precision purity determination, quantification, preparative separation.A chromatogram showing a major peak with a specific retention time, with peak area used to calculate purity (e.g., >99%).

Applications in Advanced Materials Science and Organic Electronics

Pyrazine-Based Materials for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Pyrazine (B50134) derivatives have emerged as a significant class of materials in the development of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their favorable charge transfer properties. nih.gov In DSSCs, for instance, organic photosensitizers based on pyrazine have been synthesized and investigated, demonstrating the potential of this heterocyclic core in solar energy conversion. mdpi.com

Molecular Design Strategies for Pyrazine Photosensitizers

The design of efficient pyrazine-based photosensitizers often follows a donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. In this framework, the electron-deficient pyrazine ring typically serves as the electron acceptor or part of the π-conjugated bridge. The performance of the photosensitizer can be fine-tuned by modifying the donor and acceptor units.

For a molecule like 2-Ethoxy-6-(2-methoxyphenyl)pyrazine, the pyrazine core acts as the primary acceptor. The attached ethoxy and methoxyphenyl groups are electron-donating substituents. This inherent donor-acceptor structure could be further functionalized to enhance its photosensitizing properties. For instance, stronger donor moieties could be introduced to broaden the absorption spectrum, while anchoring groups, such as carboxylic acids, could be appended to ensure strong adsorption onto the TiO2 photoelectrode surface, a crucial factor for efficient electron injection.

Investigation of Electronic Properties for Charge Transport and Efficiency

In pyrazine derivatives, the HOMO and LUMO levels can be modulated by the strategic placement of electron-donating and electron-withdrawing groups. For this compound, the electron-donating ethoxy and methoxyphenyl groups would be expected to raise the HOMO level, which is beneficial for hole transport. The electron-deficient pyrazine ring contributes to a lower LUMO level, which can facilitate electron injection into the TiO2 conduction band. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict these energy levels and guide the molecular design process. The study of related pyrazoline-based materials has shown that their HOMO energy levels are compatible with commonly used materials in organic solar cells, and they exhibit good hole transport mobility. researchgate.net

Pyrazine Derivatives as Organic Electrode Materials for High-Performance Supercapacitors

The quest for high-performance energy storage devices has led to the exploration of organic molecules as electrode materials for supercapacitors. Pyrazine-based materials are attractive candidates due to their reversible redox chemistry. mdpi.com Pseudocapacitors, which store charge through Faradaic reactions, can exhibit higher capacitance and energy density than electric double-layer capacitors (EDLCs). mdpi.com

A novel electrode material, Pyz-ANQ, which incorporates a pyrazine subunit, has been designed and fabricated for pseudocapacitor applications. mdpi.com When tested in a three-electrode configuration, this material demonstrated a specific capacitance of 85.2 F/g at a scan rate of 5 mV/s. mdpi.com This performance highlights the potential of pyrazine-containing architectures in energy storage.

Electrochemical Redox Mechanisms in Pyrazine-Containing Electrodes

The energy storage mechanism in pyrazine-based electrodes is rooted in the reversible electrochemical reduction and oxidation of the pyrazine ring. The electrochemical reduction of pyrazine typically involves the transfer of two electrons to form the 1,4-dihydro-counterpart, a process that is often coupled with proton transfer depending on the pH of the electrolyte. mdpi.com In acidic media, the two one-electron transfer steps can sometimes be observed as separate peaks in cyclic voltammetry. mdpi.com

For a molecule like this compound, the pyrazine core would be the electrochemically active center. The substituents would modulate the redox potential. Electron-donating groups like ethoxy and methoxyphenyl are expected to make the reduction of the pyrazine ring more difficult (i.e., occur at a more negative potential). The stability of the reduced and oxidized states is crucial for the long-term cycling performance of the supercapacitor.

Structural Features Enhancing Energy Storage Performance

Several structural features can be incorporated into pyrazine-based molecules to enhance their energy storage performance. Increasing the number of redox-active sites within a molecule can lead to higher specific capacity. Furthermore, extending the π-conjugation of the molecule can improve its electronic conductivity, which is beneficial for fast charge and discharge rates.

In the case of this compound, while the core pyrazine unit provides the redox activity, its performance could be enhanced by polymerization or by incorporating it into a larger, more conjugated framework. Polymerization is a common strategy to reduce the solubility of organic electrode materials in the electrolyte, thereby improving the cycling stability of the device. The rigid aromatic groups can also lower the LUMO energy, potentially increasing the discharge voltage.

Development of Pyrazine-Derived Chromophores for Optoelectronic Applications

Pyrazine derivatives are also being developed as chromophores for various optoelectronic applications, including organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable as building blocks for materials with tailored absorption and emission properties. The photophysical characteristics of these chromophores can be tuned by modifying the substituents on the pyrazine ring.

The introduction of electron-donating groups, such as the ethoxy and methoxyphenyl groups in this compound, can induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with interesting photophysical phenomena, such as large Stokes shifts and solvatochromism, which can be exploited in the design of fluorescent sensors and emitting materials for OLEDs. The development of pyrazine-based materials with ambipolar charge transport properties could also be beneficial for their application in various organic electronic devices.

Advanced Sensing Applications of Pyrazine Containing Probes

Luminescent Pyrazine (B50134) Sensors for Chemical and Biological Analytes

Pyrazine derivatives are integral components in the design of luminescent sensors due to their electron-deficient nature, which facilitates intramolecular charge transfer (ICT) and other photophysical processes upon interaction with analytes. These sensors are designed to detect a wide array of chemical and biological species with high sensitivity and selectivity.

One notable example is a novel pyrazine-derived fluorescent sensor bearing a furan unit, which demonstrates a significant "turn-on" fluorescence response in the presence of aluminum ions (Al³⁺) science.govfrontiersin.org. This sensor exhibits high selectivity for Al³⁺ over other common metal ions, with a detection limit in the micromolar range, showcasing the potential of pyrazine-based probes in environmental and biological monitoring science.gov. The interaction between the pyrazine derivative and the metal ion leads to a distinct change in the photophysical properties of the molecule, forming the basis of the sensing mechanism.

Table 1: Examples of Luminescent Pyrazine-Based Sensors and Their Performance

Pyrazine DerivativeTarget AnalyteDetection LimitMechanismReference
Pyrazine derivative with furan unitAl³⁺0.1 µMCHEF science.govfrontiersin.org
(OMeTPA)₂-PyrLive Cell ImagingNot ApplicableICT frontiersin.org
Tetraphenylpyrazine (TPP) derivativesN/A (AEE study)Not ApplicableAIE/AEE nih.gov

The functionality of luminescent pyrazine sensors is governed by several photophysical mechanisms that result in either quenching (turning off) or enhancement (turning on) of the fluorescence signal upon analyte binding. These mechanisms include Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) type molecules, photoexcitation can lead to the transfer of an electron from the donor to the acceptor moiety. Pyrazine, being an electron-withdrawing group, often serves as the acceptor. The interaction with an analyte can modulate the efficiency of this charge transfer, leading to a change in the fluorescence emission. For instance, the D-A-D type probe (OMeTPA)₂-Pyr, with a pyrazine core as the acceptor, exhibits ICT characteristics that are crucial for its application in live cell imaging frontiersin.org. The electronic distribution in this molecule, with the Lowest Unoccupied Molecular Orbital (LUMO) concentrated on the pyrazine core and the Highest Occupied Molecular Orbital (HOMO) delocalized over the entire molecule, facilitates this inherent ICT property frontiersin.org.

Aggregation-Induced Emission (AIE): Conventional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated state. In contrast, AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. Tetraphenylpyrazine (TPP) and its derivatives are examples of AIE-active luminogens nih.gov. The attachment of phenyl rings to the pyrazine core induces AIE characteristics by restricting intramolecular motion nih.gov.

Chelation-Enhanced Fluorescence (CHEF): This mechanism is commonly observed in sensors for metal ions. The pyrazine-based sensor, in its free form, often has a low fluorescence quantum yield due to quenching processes. Upon chelation with a metal ion, a rigid complex is formed, which can suppress these quenching pathways and lead to a significant enhancement of fluorescence. The aforementioned pyrazine-furan derivative sensor for Al³⁺ operates via the CHEF mechanism. The complexation of the sensor with Al³⁺ results in a stable complex, causing a notable increase in the fluorescence emission intensity science.govfrontiersin.org.

Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor to an acceptor upon photoexcitation, leading to fluorescence quenching. In a PET-based sensor, a fluorophore is typically linked to a receptor unit via a spacer. In the absence of the analyte, PET from the receptor to the excited fluorophore quenches the fluorescence. When the analyte binds to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. A study on a charge-transfer complex formed between a pyrazine derivative, acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile (APDC), and a donor molecule investigated the mechanism of excited-state photoinduced electron transfer nih.gov.

Electrochemical Biosensors Utilizing Pyrazine Scaffolds for DNA and Biomolecule Detection

The redox-active nature of the pyrazine ring makes its derivatives suitable for applications in electrochemical sensing. By incorporating pyrazine scaffolds into biosensor design, it is possible to detect DNA and other biomolecules through changes in electrochemical signals.

A series of substituted pyrido[2,3-b]pyrazine derivatives have been synthesized and utilized for the electrochemical sensing of DNA science.gov. These compounds can interact with DNA, and this interaction can be transduced into a measurable electrical signal, allowing for the detection of DNA in a sample science.gov. The sensor is typically fabricated by coating a conductive material with a layer of these pyrazine derivatives or other biomolecules science.gov. When the target DNA is present, it binds to the sensor surface, causing a change in the electrical properties of the sensor science.gov.

The electrocatalytic properties of pyrazine derivatives are central to their function in certain electrochemical sensors. These compounds can facilitate electron transfer reactions that would otherwise occur slowly, thereby amplifying the sensor's response. The introduction of different functional groups to the pyrazine ring can alter its physicochemical and electrochemical properties, including its redox potential and electrochemical kinetics researchgate.net.

The electrochemical reduction of pyrazine and its derivatives is characterized by the transfer of two electrons to form their 1,4-dihydro-counterparts, with the number of protons involved being dependent on the pH of the solution researchgate.net. This redox activity can be harnessed for electrocatalysis. For example, a modified electrode using Na₃[Fe(CN)₅(PZT)], where PZT is pyrazine, has been shown to be an effective electrocatalyst for the oxidation of hydrazine nih.gov. The modified electrode exhibited enhanced charge transfer properties and catalytic activity, leading to a sensitive detection of hydrazine nih.gov.

The design of selective electrochemical biosensors based on pyrazine scaffolds involves several key principles. The core of the sensor is the recognition element, which in the case of DNA biosensors is often a single-stranded DNA (ssDNA) probe immobilized on the electrode surface. The pyrazine derivative can be part of the electrode modification layer that facilitates this immobilization and enhances the electrochemical signal.

Selectivity is primarily achieved through the specific binding of the target biomolecule to the recognition element. For DNA sensors, this is based on the highly specific Watson-Crick base pairing between the immobilized ssDNA probe and its complementary target sequence in the sample.

The design of the pyrazine molecule itself can also contribute to selectivity. By modifying the substituents on the pyrazine ring, it is possible to tune the molecule's interaction with specific analytes. For instance, in the design of pyrido[2,3-b]pyrazine-based donor-acceptor-donor (D-A-D) molecules, altering the donor amines allows for the tuning of the opto-electrochemical properties of the dyes wikipedia.org. This tunability can be exploited to create sensors with enhanced selectivity for particular target molecules.

Table 2: Research Findings on Pyrazine-Based Electrochemical Sensors

Pyrazine Derivative/SystemTarget AnalyteTechniqueKey FindingReference
Substituted pyrido[2,3-b]pyrazinesDNAElectrochemical SensingDemonstrated the utility of these novel compounds in DNA electrochemical biosensors. science.gov
2-hydroxy-3-phenyl-6-methylpyrazineN/A (Electrochemical study)Voltammetry, PolarographyThe reduction process is highly pH-dependent, involving two electrons and two or three protons. frontiersin.org
Na₃[Fe(CN)₅(PZT)]HydrazineVoltammetry, EISThe complex acts as an effective electrocatalyst for hydrazine oxidation, enabling sensitive detection. nih.gov

Colorimetric and Fluorimetric Probes for Environmental and Industrial Monitoring (e.g., Hydrazine, Acids)

Pyrazine derivatives have been developed into effective colorimetric and fluorimetric probes for monitoring environmental and industrial pollutants, such as hydrazine and acids. These probes undergo a distinct change in color or fluorescence upon interaction with the target analyte, allowing for visual or instrumental detection.

A pyrazine-based chromophore has been reported for the multifunctional, rapid, and sensitive detection of both acids/bases and hydrazine through colorimetric and fluorimetric signals frontiersin.org. The pyrazine unit in this probe demonstrates an acidochromic effect, making it responsive to changes in pH. Furthermore, the probe, containing malononitrile functional groups, can detect hazardous hydrazine species with a low detection limit in the nanomolar range frontiersin.org.

The detection of analytes like hydrazine and acids by pyrazine-based probes is often based on specific chemical reactions that alter the electronic structure of the probe molecule.

Nucleophilic Attack: Hydrazine is a strong nucleophile that can react with electrophilic centers in a probe molecule. In the case of the pyrazine probe containing malononitrile groups, the sensing mechanism for hydrazine involves a nucleophilic attack of hydrazine at the α-position of the dicyano group frontiersin.org. This reaction disrupts the intramolecular charge transfer within the probe molecule, leading to a significant change in its absorption and fluorescence properties. This type of reaction-based sensing provides high selectivity for hydrazine over other amines.

Protonation-Deprotonation: The nitrogen atoms in the pyrazine ring are basic and can be protonated in the presence of acids. This protonation-deprotonation equilibrium can be exploited for acid sensing. The protonation of the pyrazine ring alters the electronic properties of the molecule, leading to a change in its color or fluorescence. The pyrazine-based probe mentioned earlier exhibits an acidochromic effect, where its color changes in response to acid, demonstrating the principle of protonation-deprotonation as a sensing mechanism frontiersin.org. The pyrazine core can affect protonation and hydrogen-bond formation, which is a key aspect of its sensing capabilities researchgate.net.

Mechanistic Investigations of Biological Activities of Pyrazine Derivatives

Elucidation of Antiviral Action Mechanisms

Recent research has focused on understanding the specific molecular pathways through which pyrazine (B50134) derivatives, including compounds structurally related to 2-Ethoxy-6-(2-methoxyphenyl)pyrazine, exert their antiviral effects. The primary mechanisms identified involve the inhibition of crucial host-cell enzymes that are hijacked by viruses for their replication, as well as direct interference with the viral life cycle.

Investigations into 2,6-disubstituted pyrazines have identified them as a promising chemotype for the development of potent inhibitors against Casein Kinase 2 (CSNK2), a protein kinase that plays a significant role in various cellular processes, including those exploited by viruses. nih.gov CSNK2 is a constitutively active kinase that viruses often utilize to phosphorylate viral proteins and host factors, thereby facilitating their own replication. researchgate.net

Specifically, studies on a series of 2,6-disubstituted pyrazines have demonstrated potent, cell-active inhibition of the CSNK2A catalytic subunit. nih.govnih.gov In this series, analogues featuring an ortho-methoxy aniline (B41778) group (a 2-methoxyphenylamino group) at the 6-position of the pyrazine ring showed potent in-cell target engagement for CSNK2A. nih.gov This structural feature is present in this compound. The research highlighted that these compounds act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its substrates. researchgate.netnih.gov This inhibition of a critical host kinase disrupts the cellular environment, making it less conducive for viral propagation. nih.gov

While the pyrazine scaffold is explored for various antiviral targets, current literature available does not provide specific evidence of this compound acting as a direct inhibitor of viral RNA-dependent RNA polymerase (RdRp). RdRp is an essential enzyme for the replication of RNA viruses, and its inhibition is a key strategy for many antiviral drugs. nih.govnih.gov

Table 1: CSNK2A Inhibition and Antiviral Activity of Related Pyrazine Derivatives
CompoundModificationCSNK2A Inhibition (IC50, nM)Antiviral Activity vs. MHV (IC50, µM)
Analogue 7cFeatures an ortho-methoxy aniline at the 6-position143.5
Analogue 6cFeatures a 6-isopropoxyindole at the 6-position30.8
Pyrazine 2A potent dual CSNK2A/PIM3 inhibitor5Not Reported

This table summarizes the inhibitory concentrations (IC50) of several 2,6-disubstituted pyrazine analogues against the CSNK2A kinase and their corresponding antiviral activity against Murine Hepatitis Virus (MHV), a type of coronavirus. Data sourced from research on CSNK2A inhibitors. nih.govnih.gov

The inhibition of host-cell kinases like CSNK2A is a direct mechanism of interference with viral replication cycles. nih.gov By blocking CSNK2A, pyrazine derivatives prevent the phosphorylation events necessary for various stages of the viral life cycle. Research on related pyrazine compounds demonstrated a clear link between their ability to inhibit CSNK2A and their effectiveness in halting the replication of the murine hepatitis virus (MHV), a coronavirus often used as a model for SARS-CoV-2. nih.gov The potency of these compounds in inhibiting viral replication was shown to correlate with their CSNK2A inhibition activity, confirming that this is a primary mechanism of their antiviral action. nih.govresearchgate.net This strategy of targeting host factors offers the potential for broad-spectrum antiviral activity, as multiple viruses may depend on the same cellular pathways.

Mechanistic Studies of Antimicrobial Effects

While the pyrazine core is a feature in many biologically active molecules, specific mechanistic studies detailing the antimicrobial effects of this compound are not extensively documented in the available scientific literature. The following sections outline common antimicrobial mechanisms that are targets for drug discovery, but direct inhibition by this specific compound has not been established.

A thorough review of scientific literature did not yield specific studies demonstrating that this compound functions by inhibiting the bacterial enzymes Glucosamine-6-phosphate synthase, DNA gyrase B, or MurA. These enzymes are validated targets for antibiotics.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is crucial for the biosynthesis of the bacterial cell wall. nih.govnih.gov

DNA gyrase B (GyrB) is a subunit of a topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net

MurA is an enzyme involved in the initial steps of peptidoglycan synthesis, a key component of the bacterial cell wall. nih.gov

There is currently no specific research available that describes the antifungal mechanism of this compound, particularly concerning its interaction with fungal metabolic pathways such as the one involving 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR). HMGR is a key enzyme in the mevalonate (B85504) pathway, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.

Specific mechanistic studies detailing the antiparasitic actions of this compound are not available in the current body of scientific literature.

Based on a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies focusing specifically on the compound This compound are not publicly available.

While the broader class of pyrazine derivatives has been the subject of extensive research due to their wide range of biological activities—including anticancer, anti-inflammatory, and antibacterial properties—specific mechanistic and SAR investigations for this particular molecule have not been published in the sources reviewed. tandfonline.comresearchgate.net

Research into pyrazine derivatives often involves modifying the substituent groups at various positions on the pyrazine ring to determine how these changes affect biological activity. nih.govmdpi.com For a 2,6-disubstituted pyrazine like this compound, SAR studies would typically involve:

Modification of the alkoxy group: Altering the ethoxy group at the C2 position to other alkoxy or functional groups to observe changes in efficacy or target affinity.

Modification of the aryl group: Substituting the 2-methoxyphenyl group at the C6 position with other aromatic or heterocyclic rings.

Alteration of substituents on the phenyl ring: Changing the position or nature of the methoxy (B1213986) group on the phenyl ring to understand its contribution to the molecule's activity.

Without specific research data from such studies, it is not possible to construct a scientifically accurate article on the structure-activity relationships for this compound or to generate the requested data tables. The scientific community has yet to publish detailed investigations that would provide the necessary findings for this specific compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting 2-chloropyrazine with 2-methoxyphenol in a polar aprotic solvent (e.g., THF) under reflux (5–6 hours) with a base (e.g., NaOH) to facilitate deprotonation and substitution . Optimization includes adjusting stoichiometry, solvent choice (THF vs. DMF), and reaction time. Monitoring via TLC or HPLC ensures completion. Post-reaction, extraction with chloroform and crystallization from ethyl acetate yield pure product .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is definitive for structural elucidation. Key parameters include dihedral angles between aromatic rings (e.g., ~72–87° for pyrazine-benzene systems) and intermolecular interactions (e.g., π–π stacking with centroid distances ~3.8–3.9 Å) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • IR : Stretching frequencies for C-O (methoxy, ~1250 cm1^{-1}) and C=N (pyrazine, ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents (ethoxy, methoxy) influence the compound’s conformation and intermolecular interactions?

  • Methodology : Substituents dictate molecular geometry and packing. The methoxy group on the benzene ring adopts near coplanarity (torsion angle ~175°), while the ethoxy group introduces steric effects, twisting the pyrazine-benzene dihedral angle (~72–87°) . Computational modeling (DFT) can predict torsional barriers, while X-ray crystallography reveals packing motifs (e.g., π–π dimers or C–H⋯O interactions) . Compare analogs (e.g., 2-methyl vs. 2-ethoxy) to isolate substituent effects .

Q. What analytical challenges arise during purity assessment, and how are they addressed?

  • Challenges : Co-eluting byproducts (e.g., incomplete substitution or oxidation derivatives) complicate chromatography. Hydrolytic instability of ethoxy groups under acidic/basic conditions may degrade samples.
  • Solutions :

  • HPLC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and MS fragmentation to identify impurities.
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to remove hydrophobic byproducts .
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Q. What reaction mechanisms govern the formation of byproducts in pyrazine functionalization?

  • Mechanistic Insights :

  • Oxidation : Ethoxy groups may oxidize to carbonyls under harsh conditions (e.g., KMnO4_4), forming ketone derivatives. Monitor via IR (C=O stretch ~1700 cm^{-1) .
  • Hydrolysis : Acidic conditions can cleave methoxy groups to phenolic byproducts. Use pH-controlled buffers during workup .
  • Cross-Coupling : Trace metal catalysts (e.g., Pd) may induce Ullmann-type couplings, detected via GC-MS or 1^1H NMR .

Q. How can structure-activity relationships (SAR) guide derivatization for biological studies?

  • SAR Strategy :

  • Bioisosteric Replacement : Substitute ethoxy with methoxy or methyl groups to modulate lipophilicity (logP) and solubility .
  • Pharmacophore Mapping : Retain the pyrazine core (hydrogen-bond acceptor) while varying aryl substituents to optimize target binding (e.g., kinase inhibition).
  • In Silico Screening : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict affinity before synthesis .

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